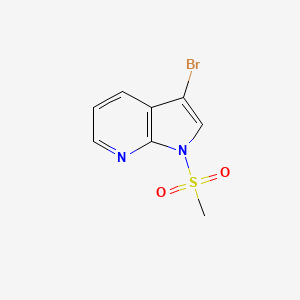

3-Bromo-1-(methylsulfonyl)-7-azaindole

Description

Significance of 7-Azaindole (B17877) Scaffolds in Modern Organic Synthesis

The 7-azaindole framework is recognized as a "privileged scaffold" in medicinal chemistry. pharmablock.comresearchgate.net This designation stems from its recurring presence in biologically active compounds, particularly as inhibitors of protein kinases. jst.go.jpjst.go.jp Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. jst.go.jpresearchgate.net

The significance of the 7-azaindole scaffold lies in its unique structural and electronic properties:

Bioisosterism: Azaindoles are considered bioisosteres of both indole (B1671886) and purine (B94841) systems, meaning they have similar shapes and properties that allow them to interact with biological targets in a comparable manner. pharmablock.comnih.gov

Hydrogen Bonding: The 7-azaindole core features a pyridine (B92270) nitrogen atom (a hydrogen bond acceptor) and a pyrrole (B145914) N-H group (a hydrogen bond donor). jst.go.jp This arrangement allows it to form two key hydrogen bonds (a bidentate interaction) with the "hinge region" of the ATP-binding site in many kinases, mimicking the interaction of adenine (B156593) in ATP. pharmablock.comjst.go.jpjst.go.jp

Modulation of Properties: The incorporation of a nitrogen atom into the indole ring system can favorably modulate a compound's physicochemical properties, such as solubility and lipophilicity, which are critical for drug development. pharmablock.comnih.gov

Synthetic Accessibility: The scaffold provides multiple sites for chemical modification, allowing chemists to systematically alter its structure to optimize potency and selectivity for a given biological target. jst.go.jprsc.org

The utility of this scaffold is exemplified by the FDA-approved cancer drug Vemurafenib, a B-RAF kinase inhibitor developed from a 7-azaindole fragment. pharmablock.comjst.go.jp This success has spurred extensive research into other 7-azaindole-based compounds for various therapeutic applications. researchgate.netnih.gov

Academic Interest in Substituted 7-Azaindole Derivatives

There is significant academic and industrial interest in the synthesis and evaluation of substituted 7-azaindole derivatives. rsc.org Research focuses on exploring how different functional groups at various positions on the bicyclic ring system affect biological activity, a process known as developing structure-activity relationships (SAR). acs.orgnih.gov

Key areas of academic interest include:

Kinase Inhibition: A primary focus is the development of potent and selective inhibitors for specific kinases involved in oncology, such as PI3K, CDK9, and Haspin. researchgate.netacs.orgnih.gov The goal is to design molecules that target cancer cells while minimizing effects on healthy cells. nih.govsci-hub.se

Therapeutic Diversity: Beyond cancer, substituted 7-azaindoles are being investigated for a wide range of other diseases, including Alzheimer's, diabetes, and viral infections. researchgate.netnih.gov

Synthetic Methodology: A significant portion of research is dedicated to developing new and efficient chemical reactions to functionalize the 7-azaindole core. rsc.orgresearchgate.net Advances in metal-catalyzed cross-coupling reactions have greatly expanded the ability to create diverse derivatives. rsc.orgresearchgate.net

Positional Importance: Studies have shown that substitution at the C3-position of the 7-azaindole core is generally well-tolerated and can lead to a pronounced increase in potency. acs.orgnih.gov

This intense research activity highlights the scaffold's potential as a foundational element for discovering new therapeutic agents. nih.govresearchgate.net

Research Rationale for Investigating 3-Bromo-1-(methylsulfonyl)-7-azaindole

The specific structure of this compound suggests its primary role is not as a final, biologically active compound but as a key synthetic intermediate or building block. The rationale for its investigation is based on the strategic placement of its functional groups:

The 3-Bromo Group: The bromine atom at the C3-position serves as a versatile synthetic handle. Halogens at this position are ideal substrates for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.govnih.gov This allows for the straightforward introduction of various aryl, heteroaryl, alkyl, and amino groups, enabling the rapid generation of a library of diverse 3-substituted 7-azaindole derivatives. The parent compound, 3-Bromo-7-azaindole, is a known starting material for preparing other biologically active azaindoles. chemicalbook.comdtic.mil

The 1-(methylsulfonyl) Group: The methylsulfonyl (mesyl) group attached to the pyrrole nitrogen (N1 position) serves two main purposes. Firstly, it acts as a protecting group , preventing unwanted side reactions at the N-H position during subsequent synthetic steps. Secondly, as an electron-withdrawing group, it modifies the electronic properties of the ring system, which can influence the course and efficiency of subsequent chemical transformations. While N-substitution can sometimes reduce biological activity nih.gov, these protecting groups are typically removed in the final steps of a synthesis to yield the desired N-H target molecule.

Therefore, the rationale for preparing and studying this compound is to leverage it as a stable, reactive, and versatile platform for the efficient construction of more complex and potentially therapeutic 3-substituted 7-azaindole derivatives.

Overarching Research Aims and Objectives for this compound

The overarching research aim centered on this compound is to utilize it as a pivotal intermediate for the synthesis and discovery of novel, biologically active 7-azaindole compounds.

The specific objectives to achieve this aim include:

Synthesis and Optimization: To develop an efficient and scalable synthesis of this compound itself.

Library Generation: To employ the C3-bromo group as a reactive site to perform various cross-coupling reactions, thereby creating a diverse library of 3-substituted 7-azaindole derivatives with different chemical functionalities.

Deprotection Studies: To establish reliable conditions for the removal of the N-methylsulfonyl protecting group to generate the final target compounds bearing the crucial N-H moiety required for kinase hinge binding.

Biological Screening: To submit the newly synthesized compounds for biological evaluation against a panel of relevant targets, particularly protein kinases implicated in human diseases. nih.gov

Structure-Activity Relationship (SAR) Elucidation: To analyze the biological data from the synthesized library to understand how different substituents at the C3-position influence activity, selectivity, and physicochemical properties, thereby guiding the design of future, more potent compounds. acs.orgnih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 914357-53-0 |

| Molecular Formula | C₈H₇BrN₂O₂S |

| Molecular Weight | 291.12 g/mol |

| Appearance | Solid (form may vary) |

| Common Synonyms | 3-Bromo-1-(methylsulfonyl)-1H-pyrrolo[2,3-b]pyridine |

Table 2: Significance of Substitution Positions on the 7-Azaindole Scaffold

| Position | Role in Research and SAR | References |

|---|---|---|

| N1 | Site of the pyrrole N-H, a critical hydrogen bond donor for kinase hinge binding. Often protected during synthesis with groups like tosyl or methylsulfonyl. | jst.go.jpnih.gov |

| C2 | Substitution is possible and has been explored, though less common than at C3. Can influence selectivity. | researchgate.net |

| C3 | A key position for introducing diverse substituents via cross-coupling. Modifications here are well-tolerated and can significantly enhance potency and modulate selectivity. | acs.orgnih.govnih.gov |

| C4, C5, C6 | Positions on the pyridine ring. Substitution is used to modulate physicochemical properties and explore further interactions with the target protein. C5 functionalization is important for certain inhibitors. | nih.govepo.org |

| N7 | The pyridine nitrogen, a critical hydrogen bond acceptor for kinase hinge binding. Its basicity is a key feature of the scaffold. | pharmablock.comjst.go.jp |

Properties

Molecular Formula |

C8H7BrN2O2S |

|---|---|

Molecular Weight |

275.12 g/mol |

IUPAC Name |

3-bromo-1-methylsulfonylpyrrolo[2,3-b]pyridine |

InChI |

InChI=1S/C8H7BrN2O2S/c1-14(12,13)11-5-7(9)6-3-2-4-10-8(6)11/h2-5H,1H3 |

InChI Key |

MNLFCUIMPIRRSU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N1C=C(C2=C1N=CC=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 3 Bromo 1 Methylsulfonyl 7 Azaindole and Analogues

Established Approaches for 7-Azaindole (B17877) Core Construction

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry. Its synthesis has been approached through various methods, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Palladium-Catalyzed Cyclization and Coupling Strategies for 7-Azaindoles

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the construction of the 7-azaindole ring system. These methods typically involve the formation of a key C-C or C-N bond in an intramolecular cyclization step.

A prevalent strategy begins with a Sonogashira cross-coupling reaction between an appropriately substituted aminopyridine (e.g., 2-amino-3-iodopyridine) and a terminal alkyne. scispace.comnsf.gov The resulting 2-amino-3-(alkynyl)pyridine intermediate can then undergo cyclization to form the pyrrole (B145914) ring of the azaindole. This cyclization can be promoted by a base, such as potassium tert-butoxide, sometimes with additives like 18-crown-6 (B118740) to enhance efficiency, or mediated by copper catalysts. scispace.com This two-step sequence is highly effective for producing a variety of 2-substituted 7-azaindoles. scispace.comrsc.org

Another significant palladium-catalyzed method is the Hegedus-Mori-Heck reaction. This approach involves the intramolecular cyclization of an enamine, formed from an aminopyridine, to construct the pyrrole ring. nsf.gov Similarly, palladium-catalyzed annulation of internal alkynes with ortho-iodoarylamines has been developed for the synthesis of 2,3-disubstituted azaindoles. nih.gov

| Method | Key Reaction | Starting Materials | Catalytic System (Example) | Outcome |

| Sonogashira Coupling/Cyclization | C-C coupling followed by C-N cyclization | 2-Amino-3-iodopyridine, Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Et₃N (coupling); K-OtBu, 18-crown-6 (cyclization) | 2-Substituted 7-azaindoles scispace.com |

| Heck Annulation | C-C coupling and cyclization | ortho-Haloaminopyridines, Alkenes/Alkynes | Pd(OAc)₂, Ligands (e.g., PPh₃) | Substituted 7-azaindoles nsf.gov |

| Larock Synthesis | Annulation of internal alkynes | ortho-Iodoaminopyridines, Internal alkynes | Pd(OAc)₂ | 2,3-Disubstituted 7-azaindoles organic-chemistry.org |

Domino and Multicomponent Reactions in Azaindole Synthesis

Domino and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by forming multiple chemical bonds in a single synthetic operation. researchgate.netnih.gov A notable domino reaction for synthesizing 2-aryl-7-azaindoles involves the reaction of 2-fluoro-3-methylpyridine (B30981) with various arylaldehydes. researchgate.netnih.govuni-rostock.de The chemoselectivity of this reaction, yielding either 7-azaindoles or the corresponding 7-azaindolines, can be controlled by the choice of the alkali-amide base; for instance, KN(SiMe₃)₂ favors the formation of 7-azaindoles. researchgate.netnih.gov

Three-component reactions have also been developed, providing a practical route to highly substituted 7-azaindoles. One such approach involves the one-pot cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds. nih.gov This strategy is particularly useful for creating molecular diversity in the 7-azaindole framework. nih.gov

Reissert-Henze Type Functionalization for 7-Azaindole Synthesis

The Reissert-Henze reaction is a classical method for the functionalization of pyridine (B92270) N-oxides. In the context of 7-azaindoles, this methodology is primarily used to introduce substituents onto the pyridine portion of the bicyclic system, particularly at the C-6 position. The process involves the activation of 7-azaindole N-oxide with an acylating or methylating agent, followed by the addition of a nucleophile. While not a direct method for constructing the core itself, it is a key strategy for preparing functionalized 7-azaindole precursors that can be further elaborated. For example, treatment of 7-azaindole N-oxide with acid halides can lead to 6-halo-7-azaindole derivatives.

Alternative Cyclization Methods (e.g., Madelung and Fischer Variants)

Classic indole (B1671886) syntheses have been adapted for the preparation of the 7-azaindole core, although they often face limitations such as harsh reaction conditions and lower yields compared to their application in the indole series.

The Madelung synthesis involves the high-temperature, base-catalyzed intramolecular cyclization of an N-acyl-ortho-picoline. This method is effective for producing the parent 7-azaindole and some simple alkyl-substituted analogues, but its scope can be limited. organic-chemistry.org

The Fischer indole synthesis has also been applied, which involves the reaction of a pyridylhydrazine with an aldehyde or ketone under acidic conditions. This route can be challenging due to the electron-deficient nature of the pyridine ring, which can hinder the key cyclization and ammonia (B1221849) elimination steps. nsf.gov

Regioselective Bromination Strategies for the 7-Azaindole Nucleus at the 3-Position

Once the 7-azaindole core is constructed, the next critical step toward the target compound is the introduction of a bromine atom at the C-3 position. The pyrrole ring of 7-azaindole is electron-rich, making it susceptible to electrophilic substitution. The C-3 position is the most nucleophilic and is the kinetically favored site for such reactions.

Direct Electrophilic Bromination Methodologies

Direct electrophilic bromination is the most straightforward method for synthesizing 3-bromo-7-azaindole. A variety of brominating agents can be employed for this transformation. A particularly mild, efficient, and high-yielding method utilizes copper(II) bromide (CuBr₂) in a solvent such as acetonitrile (B52724) at room temperature. This approach is practical and avoids the use of more hazardous elemental bromine.

Other N-halosuccinimides, such as N-iodosuccinimide (NIS), have been used for the analogous C-3 iodination, highlighting the general applicability of electrophilic halogenating agents for this position. Enzymatic halogenation has also been explored as a green chemistry alternative, where halogenase enzymes can catalyze the regioselective bromination at the C-3 position.

The final step to achieve the target molecule, 3-Bromo-1-(methylsulfonyl)-7-azaindole, involves the N-sulfonylation of the 3-bromo-7-azaindole precursor. This is typically accomplished by reacting the NH-azaindole with methanesulfonyl chloride in the presence of a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic solvent like DMF or THF. scispace.comresearchgate.net

| Reagent | Conditions | Position of Bromination | Yield | Reference |

| Copper(II) Bromide (CuBr₂) | Acetonitrile, Room Temperature | C-3 | High | |

| Enzymatic (RebH variant) | Buffer, NaBr, Flavin Reductase | C-3 | Good to High | |

| N-Bromosuccinimide (NBS) | Aprotic solvent (e.g., CH₂Cl₂, THF) | C-3 | Variable | General Method |

Indirect Bromination via Precursors

The direct bromination of the 7-azaindole core can sometimes lead to mixtures of products or require harsh conditions. Consequently, indirect methods that utilize precursors or involve functional group manipulation are often employed to achieve regioselectivity and high yields for 3-bromo-7-azaindole.

One notable indirect strategy involves a lithium-halogen exchange. N-protected 3-bromo-7-azaindole derivatives can be treated with tert-butyllithium (B1211817) to generate a 3-lithio-7-azaindole intermediate. researchgate.net While this is typically used to introduce other substituents, the reverse process, where a precursor is first lithiated and then quenched with a bromine source, represents a viable indirect route. For example, an N-protected 7-azaindole can be selectively lithiated at the C-3 position, followed by the introduction of bromine.

Another indirect approach involves the protection of the pyrrole ring to facilitate bromination elsewhere, followed by deprotection and subsequent functionalization. A patented method for the synthesis of 5-bromo-7-azaindole (B68098) illustrates this principle by first reacting 7-azaindole with sodium hydrogen sulfite. google.com This generates a dihydro-7-azaindole-2-sodium sulfonate intermediate, effectively protecting the pyrrole double bond. google.com Bromination is then directed to the C-5 position, after which the sulfonate group is removed under alkaline conditions to restore the aromatic system. google.com A similar strategy could be envisioned where the initial protection allows for the introduction of a functional group at C-3 that is later converted to a bromine atom.

Furthermore, syntheses can begin from a pre-functionalized pyridine ring. For example, a process starting with 2-aminopyridine (B139424) can be used to build the fused pyrrole ring. google.com In a patented method to produce 5-bromo-7-azaindole, 2-aminopyridine is first brominated to 5-bromo-2-aminopyridine, which then undergoes iodination, Sonogashira coupling, and finally an intramolecular cyclization to form the 7-azaindole ring system. google.com This approach introduces the bromine atom onto the precursor long before the target bicyclic system is formed.

Introduction of the 1-Methylsulfonyl Group onto the 7-Azaindole Nitrogen

The introduction of a methylsulfonyl group at the N-1 position of the 7-azaindole nucleus is a critical step in the synthesis of the target compound. This transformation, known as N-sulfonylation, not only serves to create the final molecular architecture but also significantly modifies the chemical reactivity of the azaindole ring system. The sulfonyl group is a strong electron-withdrawing group, which influences the regioselectivity of subsequent chemical reactions. rsc.orgnih.gov

Methods for N-Sulfonylation of 7-Azaindoles

The N-sulfonylation of 7-azaindoles is typically achieved by reacting the NH of the pyrrole ring with a sulfonyl chloride in the presence of a base. For the synthesis of this compound, this involves reacting 3-bromo-7-azaindole with methanesulfonyl chloride.

The general procedure requires a suitable base to deprotonate the 7-azaindole nitrogen, creating a more nucleophilic anion that readily attacks the electrophilic sulfur atom of the methanesulfonyl chloride. Common bases for this transformation include sodium hydride (NaH), potassium tert-butoxide, or triethylamine (B128534) (TEA) in an appropriate aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

While the specific conditions for the methylsulfonylation of 3-bromo-7-azaindole are not detailed in the provided search results, the N-tosylation (introduction of a p-toluenesulfonyl group) of 7-azaindole intermediates is a well-documented and analogous reaction. nih.govencyclopedia.pub For instance, in the synthesis of 3,5-disubstituted-7-azaindoles, an iodinated 7-azaindole intermediate is tosylated as a key step before undergoing a Suzuki reaction. nih.gov This suggests that standard sulfonylation protocols are effective for the 7-azaindole system. Research on the regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles also demonstrates the successful N-sulfonylation with various aryl and alkyl sulfonyl chlorides, confirming the feasibility of this reaction. rsc.orgnih.gov

| Sulfonylating Agent | Base | Solvent | General Temperature | Reference Analogy |

|---|---|---|---|---|

| Methanesulfonyl Chloride | Sodium Hydride (NaH) | Dimethylformamide (DMF) | 0 °C to Room Temp. | Standard procedure |

| p-Toluenesulfonyl Chloride (TsCl) | Potassium Hydroxide (KOH) | Acetonitrile | Room Temp. | nih.gov |

| Benzenesulfonyl Chloride | Triethylamine (TEA) | Dichloromethane (DCM) | Room Temp. | rsc.orgnih.gov |

Influence of Sulfonylation on Core Reactivity

The introduction of an N-sulfonyl group has a profound impact on the electronic properties and reactivity of the 7-azaindole core. As a potent electron-withdrawing group, the methylsulfonyl moiety decreases the electron density of the bicyclic aromatic system, particularly the pyrrole ring. This deactivation has several important consequences for subsequent synthetic steps.

Firstly, the pyrrole ring becomes less susceptible to electrophilic aromatic substitution. However, the presence of the sulfonyl group can direct regioselectivity in certain reactions. Studies have shown that N-sulfonyl protected 7-azaindoles undergo regioselective C-3 sulfenylation, indicating that the N-sulfonyl group activates the C-3 position towards specific types of transformations, possibly through stabilization of intermediates. rsc.orgnih.govrsc.orgresearchgate.net

Secondly, the electron-withdrawing nature of the sulfonyl group increases the acidity of the protons on the pyrrole ring, particularly at the C-2 position. This can facilitate directed ortho-metallation (DoM) reactions, where a strong base can selectively deprotonate the C-2 position, allowing for the introduction of various electrophiles.

Finally, the N-sulfonyl group serves as a protecting group, preventing unwanted side reactions at the nitrogen atom during subsequent synthetic manipulations, such as metal-catalyzed cross-coupling reactions at the bromine-substituted C-3 position. nih.gov The group is generally stable but can be removed under specific basic conditions if required, although for the target compound, it is a permanent feature. nih.gov

Development of Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound is most often accomplished via a linear or sequential approach. However, for creating libraries of related analogues for structure-activity relationship (SAR) studies, divergent and convergent strategies become highly valuable.

A divergent synthesis would begin with a common, advanced intermediate which can then be used to generate a wide range of final products. For this class of compounds, a practical divergent approach starts with an intermediate like 3-bromo-7-azaindole or 1-(methylsulfonyl)-7-azaindole.

Route A (Divergent): Start with commercially available 7-azaindole.

Perform N-sulfonylation with methanesulfonyl chloride to yield 1-(methylsulfonyl)-7-azaindole.

This common intermediate can then be subjected to various halogenation conditions to install a halogen at C-3 (e.g., bromination with NBS or CuBr₂) or other positions.

Alternatively, the intermediate can undergo other C-H functionalization reactions. rsc.orgnih.gov

Route B (Divergent): Start with 3-bromo-7-azaindole.

The N-1 position can be functionalized with different sulfonyl, alkyl, or acyl groups, including the target methylsulfonyl group.

The bromine atom at C-3 serves as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents, as demonstrated in the synthesis of 3,5-disubstituted-7-azaindoles. nih.gov

A convergent synthesis involves preparing different fragments of the molecule separately and then combining them in a late-stage step. For a relatively small molecule like this compound, a fully convergent approach is less common than a linear sequence. A hypothetical convergent route might involve the coupling of a pre-formed, N-sulfonylated pyrrole precursor with a functionalized pyridine fragment to construct the bicyclic core, but this is generally less efficient than functionalizing the readily available 7-azaindole scaffold.

The most practical and commonly employed strategy is a linear synthesis : 7-Azaindole → 3-Bromo-7-azaindole → this compound. This approach is straightforward and efficient for producing the specific target compound.

Process Optimization for Efficient Synthesis of this compound

Optimizing the synthesis of this compound for large-scale production involves careful consideration of factors such as cost, safety, yield, purity, and operational simplicity. Drawing parallels from optimized syntheses of other functionalized azaindoles provides a framework for potential improvements. google.comresearchgate.net

Key Optimization Parameters:

Reagent Selection: For the bromination step, using a reagent like copper(II) bromide in acetonitrile can offer mild conditions and high regioselectivity. researchgate.net For the sulfonylation step, the choice of base is critical. While sodium hydride is effective, its use on a large scale presents safety challenges due to its pyrophoric nature. Alternative, non-pyrophoric bases like potassium carbonate or organic amines in combination with phase-transfer catalysts might be explored.

Solvent Choice and Concentration: Solvents should be chosen based on reaction performance, cost, safety, and ease of removal. High-concentration reactions are generally preferred to maximize reactor throughput and minimize solvent waste.

Purification Method: A key goal of process optimization is to enable purification by crystallization rather than chromatography, which is costly and not easily scalable. A robust process should yield a crude product of sufficient purity that it can be upgraded to meet specifications by a simple recrystallization. A reported synthesis of a highly functionalized 7-azaindole derivative was successfully demonstrated on a >50 kg scale where each intermediate was isolated via direct crystallization, avoiding liquid-liquid extractions and distillations. researchgate.net

| Synthetic Step | Parameter | Lab-Scale Method | Potential Optimized/Scale-up Method | Reference Principle |

|---|---|---|---|---|

| C-3 Bromination | Reagent | N-Bromosuccinimide (NBS) | Copper(II) Bromide (CuBr₂) for milder conditions | researchgate.net |

| Purification | Silica Gel Chromatography | Crystallization / Recrystallization | researchgate.net | |

| N-1 Sulfonylation | Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃), Triethylamine (TEA) | Improved large-scale safety |

| Work-up | Aqueous Extraction | Direct crystallization from reaction mixture | researchgate.net |

Mechanistic Investigations and Computational Analysis of 3 Bromo 1 Methylsulfonyl 7 Azaindole Chemistry

Elucidation of Reaction Mechanisms for Key Transformations

The synthetic utility of 3-Bromo-1-(methylsulfonyl)-7-azaindole is rooted in a series of fundamental chemical transformations, including its formation and its subsequent use in carbon-carbon and carbon-heteroatom bond-forming reactions. Understanding the mechanisms of these reactions is crucial for optimizing conditions and expanding their scope.

Mechanistic Pathways for Regioselective Bromination

The introduction of a bromine atom at the C3 position of the 7-azaindole (B17877) nucleus is a key step in the synthesis of the title compound. The high regioselectivity observed in this reaction is governed by the inherent electronic properties of the 7-azaindole scaffold. The pyrrole (B145914) ring of 7-azaindole is electron-rich and thus susceptible to electrophilic attack, with the C3 position being the most nucleophilic site. nih.gov

The generally accepted mechanism for this transformation is electrophilic aromatic substitution. The reaction typically proceeds as follows:

Generation of the Electrophile: A brominating agent, such as N-Bromosuccinimide (NBS) or bromine (Br₂), generates the electrophilic bromine species (Br⁺) or a polarized equivalent.

Nucleophilic Attack: The π-system of the electron-rich pyrrole ring, specifically the C3 carbon, attacks the bromine electrophile. This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The N-methylsulfonyl group, being electron-withdrawing, deactivates the ring system to some extent but does not alter the inherent regioselectivity favoring the C3 position.

Deprotonation and Aromatization: A base present in the reaction mixture removes the proton from the C3 carbon, collapsing the sigma complex and restoring the aromaticity of the pyrrole ring to yield the 3-bromo-7-azaindole product. researchgate.net

Enzymatic halogenation has also been shown to efficiently brominate azaindoles at the C3 position, indicating that this site is the most susceptible to electrophilic attack regardless of the bromine source. nih.gov

Insights into N-Sulfonylation Reaction Mechanisms

The installation of the methylsulfonyl group onto the nitrogen atom of the pyrrole ring is a critical step that serves multiple purposes, including modulating the electronic properties of the heterocycle and providing a protecting group. The N-sulfonylation reaction is a well-established transformation that typically proceeds via a nucleophilic substitution pathway.

The mechanism involves two primary steps:

Deprotonation: The N-H proton of the 7-azaindole is acidic and is removed by a suitable base (e.g., sodium hydride, potassium carbonate). This generates a potent nucleophile, the 7-azaindole anion.

Nucleophilic Attack: The resulting anion attacks the electrophilic sulfur atom of methylsulfonyl chloride (MsCl). This step proceeds via an Sₙ2-type mechanism, with the chloride ion acting as the leaving group, to form the N-S bond and yield 1-(methylsulfonyl)-7-azaindole.

The use of N-sulfonyl protected 7-azaindoles is common in subsequent functionalization reactions, such as C-H sulfenylation, highlighting the importance of this initial protection step. nih.govrsc.org

Catalytic Cycles in Cross-Coupling Reactions Utilizing the 3-Bromo Moiety

The 3-bromo substituent on the 1-(methylsulfonyl)-7-azaindole core serves as a versatile handle for introducing a wide range of molecular fragments through transition-metal-catalyzed cross-coupling reactions. atlanchimpharma.com Palladium-catalyzed reactions such as Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings are particularly prevalent. atlanchimpharma.comnih.gov These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki coupling) is illustrated below:

Oxidative Addition: The active Pd(0) catalyst, typically stabilized by phosphine (B1218219) ligands, undergoes oxidative addition into the carbon-bromine bond of this compound. This step forms a square planar Pd(II) intermediate.

Transmetalation: In reactions like Suzuki or Stille coupling, the organometallic coupling partner (e.g., an organoboron or organotin reagent) transfers its organic group to the palladium center, displacing the halide. This step requires activation by a base in the case of Suzuki coupling.

Reductive Elimination: The two organic fragments attached to the palladium(II) center couple and are eliminated from the metal. This is the product-forming step and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle. rsc.org

The specific conditions, including the choice of palladium precursor, ligand, base, and solvent, are optimized for each type of coupling reaction to ensure high yields and selectivity. nih.govbeilstein-journals.org

| Reaction Type | Catalytic System Example | Coupling Partner | Key Mechanistic Step | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | PdCl₂(dppf), K₂CO₃ | Aryl/Heteroaryl Boronic Acid | Transmetalation | nih.gov |

| Stille | Pd(PPh₃)₂Cl₂ | Organostannane (e.g., R-Sn(CH₃)₃) | Transmetalation | atlanchimpharma.com |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Terminal Alkyne | Transmetalation/Copper Co-catalysis | nih.gov |

| Heck | Pd(OAc)₂, LiCl, KOAc | Alkene (e.g., Methyl Acrylate) | Carbopalladation/β-Hydride Elimination | atlanchimpharma.com |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amine/Amide | N-coordination and Reductive Elimination | beilstein-journals.orgnih.gov |

Application of Density Functional Theory (DFT) in Reactivity Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the electronic structure and reactivity of molecules like this compound. nih.gov DFT calculations provide deep insights that complement experimental findings, aiding in the prediction of reactivity and the elucidation of complex reaction mechanisms. nih.gov

Electronic Structure Analysis of the 7-Azaindole System

For the 7-azaindole core, the HOMO is typically localized over the electron-rich pyrrole moiety, confirming its role as the primary site for electrophilic attack. The LUMO distribution indicates the most likely sites for nucleophilic attack. The introduction of substituents dramatically alters this electronic landscape:

The 3-bromo substituent exerts a dual electronic effect: it is inductively electron-withdrawing but can also donate electron density through resonance via its lone pairs.

These computational analyses help rationalize the observed regioselectivity in reactions like bromination and provide a basis for understanding the molecule's behavior in subsequent transformations. nih.gov

| Computational Method | Basis Set | Calculated Property | Typical Finding/Insight | Reference |

|---|---|---|---|---|

| B3LYP | 6-31G(d) | Optimized Geometry | Provides accurate bond lengths and angles that agree well with experimental data. | nih.gov |

| ωB97X-D | def2-TZVP | Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. | nih.gov |

| ADF | - | Electron Spectra (HOMO/LUMO) | Identifies the distribution of frontier orbitals, explaining reactivity towards electrophiles and nucleophiles. | nih.gov |

| CASPT2 | - | Excited State Energies | Analyzes electronic transitions and photophysical properties. | nih.gov |

Transition State Characterization for Elementary Steps

A significant advantage of DFT is its ability to map out the entire potential energy surface of a reaction, including the characterization of transition states. rsc.org By locating the transition state structure for an elementary reaction step (e.g., oxidative addition, C-C bond formation), chemists can calculate the activation energy barrier for that step.

This capability is invaluable for:

Confirming Mechanistic Pathways: By comparing the calculated activation energies for different proposed mechanisms, the most energetically favorable pathway can be identified. For instance, DFT could be used to demonstrate that the activation barrier for electrophilic attack at C3 of 7-azaindole is significantly lower than at any other position, thus explaining the observed regioselectivity.

Understanding Selectivity: When a reaction can lead to multiple products, DFT can calculate the transition state energies for each pathway, predicting which product should be favored kinetically.

Rationalizing Catalyst and Ligand Effects: In cross-coupling reactions, computational studies can model the geometry of the palladium-ligand complex and the transition states for key steps like oxidative addition and reductive elimination. This helps explain why certain ligands accelerate the reaction or improve selectivity. rsc.org

While specific DFT studies characterizing the transition states for reactions of this compound are not broadly published, the methodologies are well-established and routinely applied to similar heterocyclic systems to provide profound mechanistic insights. rsc.orgnih.gov

Computational Studies of Aromaticity and Stability

The aromaticity of the 7-azaindole core in this compound is a critical determinant of its stability and reactivity. Computational studies on the parent 7-azaindole and related derivatives consistently demonstrate the aromatic character of the bicyclic system, which is analogous to indole (B1671886). The fusion of a pyridine (B92270) and a pyrrole ring results in a π-electron system that generally adheres to Hückel's rule.

The introduction of a bromine atom at the C3 position and a methylsulfonyl group at the N1 position is expected to modulate the electronic properties of the 7-azaindole core. The bromine atom, being an electronegative halogen, exerts a deactivating inductive effect (-I) on the pyrrole ring, which would be expected to decrease the electron density. Conversely, the lone pairs of electrons on the bromine can participate in resonance, exerting a weak activating effect (+M).

Table 1: Predicted Electronic Effects of Substituents on the 7-Azaindole Core

| Substituent | Position | Inductive Effect | Mesomeric Effect | Predicted Impact on Aromaticity |

| Bromo | C3 | -I (Electron-withdrawing) | +M (Electron-donating) | Minor net deactivation of the pyrrole ring |

| Methylsulfonyl | N1 | -I (Electron-withdrawing) | -M (Electron-withdrawing) | Significant reduction in pyrrole ring aromaticity and overall electron density |

Molecular Modeling and Conformation Analysis of this compound and its Intermediates

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure and potential reactivity of this compound. The 7-azaindole ring system is largely planar. The primary conformational flexibility in this molecule arises from the rotation around the N1-S bond of the methylsulfonyl group.

Computational methods such as DFT can be employed to determine the preferred conformation of the methylsulfonyl group relative to the plane of the 7-azaindole ring. It is likely that the lowest energy conformation would involve a staggering of the oxygen atoms of the sulfonyl group with respect to the pyrrole ring to minimize steric hindrance.

During chemical reactions, the conformation of reaction intermediates can play a crucial role in determining the stereochemical outcome. For instance, in nucleophilic aromatic substitution reactions, the conformation of the Meisenheimer-like intermediate would be of interest. Molecular mechanics and DFT calculations would be valuable in predicting the geometry and stability of such intermediates. While specific studies on this compound are not present in the literature, general computational studies on the conformational analysis of similar heterocyclic systems can provide a framework for such predictions.

Structure-Reactivity Relationship Studies of this compound Derivatives

The structure-reactivity relationship of this compound derivatives is dictated by the electronic and steric effects of the substituents on the 7-azaindole core. The bromine at the C3 position is a versatile functional group that can participate in various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, allowing for the introduction of a wide range of substituents at this position.

The reactivity of the 7-azaindole core is significantly influenced by the N1-methylsulfonyl group. This strongly electron-withdrawing group deactivates the pyrrole ring towards electrophilic substitution and activates it towards nucleophilic attack. Furthermore, the sulfonyl group can influence the regioselectivity of reactions. For example, lithiation of N-sulfonylated indoles often occurs at the C2 position, and a similar reactivity pattern might be expected for this compound, potentially leading to functionalization at the C2 position under appropriate basic conditions.

Studies on other 7-azaindole derivatives have highlighted the importance of substitution patterns in determining their biological activity. For instance, modifications at the C3 and C5 positions have been shown to be critical for the anticancer and antiviral properties of some 7-azaindole compounds. While no specific structure-activity relationship studies for this compound derivatives are available, it can be inferred that derivatization at the C3 position via cross-coupling reactions would be a key strategy for modulating its biological properties.

Table 2: Predicted Reactivity of this compound

| Reaction Type | Predicted Reactivity | Rationale |

| Electrophilic Aromatic Substitution | Deactivated | Strong electron-withdrawing N1-sulfonyl group reduces electron density of the ring system. |

| Nucleophilic Aromatic Substitution | Activated | Electron-withdrawing groups stabilize the intermediate of nucleophilic attack. |

| Cross-Coupling Reactions (at C3-Br) | Favorable | The C-Br bond is a common handle for palladium-catalyzed cross-coupling reactions. |

| Deprotonation/Lithiation | Potential for C2 functionalization | The N-sulfonyl group can direct metallation to the adjacent C2 position. |

Advanced Synthetic Applications and Derivatives of 3 Bromo 1 Methylsulfonyl 7 Azaindole

Utilization as a Versatile Building Block for Multi-Substituted Azaindoles

3-Bromo-1-(methylsulfonyl)-7-azaindole is a highly valuable building block for creating complex, multi-substituted 7-azaindole (B17877) derivatives. The strategic placement of the bromo group at the C-3 position and the methylsulfonyl group on the pyrrole (B145914) nitrogen allows for controlled, regioselective reactions.

The primary utility of this scaffold lies in its application in metal-catalyzed cross-coupling reactions. The C-3 bromine atom is a prime site for introducing a wide array of substituents. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Sonogashira coupling are extensively used to form new carbon-carbon bonds at this position. mdpi.comrsc.org

Suzuki-Miyaura Coupling: This reaction is widely employed to introduce aryl and heteroaryl groups. By reacting 3-bromo-1-(sulfonyl)-7-azaindole with various boronic acids or esters, researchers can synthesize libraries of 3-aryl-7-azaindoles. mdpi.comnih.gov This approach is fundamental in developing kinase inhibitors, where specific aryl substituents at the C-3 position are often crucial for biological activity. For instance, unsymmetrical 3,5-diarylated derivatives can be prepared through two sequential Suzuki-Miyaura cross-coupling reactions, starting from a di-halogenated and N-protected 7-azaindole. mdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the introduction of alkyne functionalities by coupling the C-3 bromo position with terminal alkynes. mdpi.comnih.gov This method opens pathways to conjugated enynes and arylalkynes, which can be further modified. wikipedia.orglibretexts.org The resulting alkynyl azaindoles are versatile intermediates for synthesizing more complex heterocyclic systems through cyclization reactions. organic-chemistry.org

The table below summarizes examples of cross-coupling reactions utilized for the diversification of the 7-azaindole core.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-Aryl/Heteroaryl-7-azaindoles |

| Sonogashira | Terminal Alkynes | Pd catalyst, Cu(I) cocatalyst, Base | 3-Alkynyl-7-azaindoles |

| Heck | Alkenes | Pd catalyst, Base | 3-Alkenyl-7-azaindoles |

| C-N Coupling | Amines, Amides | Pd catalyst, Ligand, Base | 3-Amino/Amido-7-azaindoles |

Synthesis of Fused Heterocyclic Ring Systems Incorporating the 7-Azaindole Core

The 7-azaindole nucleus, particularly when functionalized, serves as a foundational component for the construction of more complex, fused polycyclic systems. These fused heterocycles are of great interest in materials science and medicinal chemistry due to their rigid structures and unique electronic properties.

Starting from derivatives of this compound, subsequent reactions can be designed to build additional rings onto the core structure. A common strategy involves introducing a bifunctional group at the C-3 position via cross-coupling, which then undergoes an intramolecular cyclization.

For example, a Sonogashira coupling can introduce an alkyne, which, if it contains a suitably positioned nucleophile or electrophile, can cyclize onto another part of the azaindole ring or a substituent. Intramolecular Larock indole (B1671886) annulation is another powerful method for creating 3,n-fused tricyclic indoles from alkyne-tethered ortho-haloaniline derivatives. nih.gov Similarly, substituents introduced at both the C-2 and C-3 positions can be designed to react with each other, leading to the formation of a new fused ring.

These synthetic strategies have led to the creation of a variety of fused systems, including:

Pyrrolo[2,3-b]quinolines

Imidazo[1,2-a]pyridines researchgate.net

Triazolo-azaindoles rsc.org

Carboline-type structures

The development of cascade reactions, where multiple bonds are formed in a single operation, has made the synthesis of these complex fused systems more efficient. acs.org

Parallel Synthesis and Library Generation Based on the this compound Scaffold

The this compound scaffold is exceptionally well-suited for parallel synthesis and the generation of compound libraries for high-throughput screening. Its utility in this area is a direct result of the reliable and versatile cross-coupling reactions that can be performed at the C-3 position.

In drug discovery, particularly for kinase inhibitors, generating a large library of structurally related compounds is essential for identifying potent and selective leads. mdpi.compharmablock.com The process typically involves a common core (the azaindole scaffold) and a variety of "building blocks" (e.g., a diverse set of boronic acids for Suzuki coupling).

A typical workflow for library generation using this scaffold is as follows:

Scaffold Synthesis: Preparation of the core intermediate, this compound.

Parallel Reaction: The core intermediate is dispensed into an array of reaction vessels (e.g., a 96-well plate).

Building Block Addition: A different coupling partner (e.g., a unique boronic acid or alkyne) from a pre-selected collection is added to each vessel.

Reaction and Work-up: The cross-coupling reaction is carried out under optimized conditions, often using automated liquid handlers.

Purification and Analysis: The resulting products are purified in parallel and characterized to confirm their structure and purity, creating a library of distinct 3-substituted 7-azaindole derivatives.

This approach allows for the rapid exploration of the structure-activity relationship (SAR) around the 7-azaindole core, making it a cornerstone of modern medicinal chemistry programs. uni-rostock.de

Strategic Use of the Bromo and Methylsulfonyl Groups for Chemical Diversification

The chemical utility of this compound is greatly enhanced by the distinct and complementary roles of the bromo and methylsulfonyl functional groups. This orthogonality allows for a high degree of control over synthetic sequences.

The Bromo Group (C-3): The bromine atom at the C-3 position is the primary handle for diversification. As a halogen, it is an excellent leaving group in a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. This allows for the introduction of an almost limitless variety of substituents (aryl, heteroaryl, alkyl, alkynyl, amino groups, etc.) at this position, which is often a key interaction point in biological targets like protein kinases.

The Methylsulfonyl Group (N-1): The methylsulfonyl (mesyl) group serves two critical functions:

Protecting Group: The N-H of the pyrrole ring in 7-azaindole is acidic and can interfere with certain reactions, particularly those involving strong bases or organometallic reagents. The electron-withdrawing sulfonyl group protects this nitrogen, preventing unwanted side reactions. researchgate.net

Activating/Directing Group: The sulfonyl group modifies the electron density of the azaindole ring system. While electron-withdrawing groups can decrease the reactivity of the ring towards electrophiles, they can also influence the regioselectivity of certain reactions. rsc.orgresearchgate.net

Crucially, the sulfonyl group is stable under the conditions of many palladium-catalyzed cross-coupling reactions but can be removed later in the synthetic sequence if the free N-H is required for biological activity or further functionalization. This protection/deprotection strategy allows for a multi-step, controlled synthesis where different parts of the molecule are modified in a specific order. For example, the C-3 position can be functionalized via a Suzuki reaction while the nitrogen is protected, and then the sulfonyl group can be cleaved to reveal the N-H for hydrogen bonding interactions with a target protein.

This strategic combination of a reactive site (bromo group) and a stable, removable protecting group (methylsulfonyl group) makes this compound a powerful and versatile tool for chemical diversification and the synthesis of complex molecules.

Conclusion and Future Research Directions

Synthesis and Reactivity Summary of 3-Bromo-1-(methylsulfonyl)-7-azaindole

The synthesis of this compound typically proceeds through a two-step sequence starting from 7-azaindole (B17877). The first step involves the regioselective bromination of the 7-azaindole core at the C3 position. This is commonly achieved using a brominating agent such as N-bromosuccinimide (NBS). The subsequent step is the sulfonylation of the pyrrole (B145914) nitrogen with methanesulfonyl chloride in the presence of a base to yield the final product.

The reactivity of this compound is primarily dictated by the presence of the C-Br bond at the 3-position and the electron-withdrawing methylsulfonyl group on the nitrogen atom. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at the C3 position, including aryl, heteroaryl, and alkyl groups.

Common cross-coupling reactions involving this compound include:

Suzuki Coupling: Reaction with boronic acids or their esters to form C-C bonds.

Heck Coupling: Reaction with alkenes.

Sonogashira Coupling: Reaction with terminal alkynes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The methylsulfonyl group serves as a protecting group for the pyrrole nitrogen, preventing unwanted side reactions during functionalization of the C3 position. Furthermore, its electron-withdrawing nature can influence the reactivity of the azaindole ring system, potentially affecting the regioselectivity of further electrophilic substitution reactions.

Identification of Remaining Challenges in this compound Chemistry

Despite its utility, several challenges remain in the chemistry of this compound. A key challenge is the development of more efficient and sustainable synthetic methods. While the current two-step synthesis is generally effective, the use of halogenated reagents and organic solvents raises environmental concerns. The development of greener synthetic routes, potentially through C-H activation methodologies, would be a significant advancement.

Another challenge lies in the selective functionalization of other positions on the 7-azaindole ring in the presence of the C3-bromo and N1-methylsulfonyl groups. The directing effects of these groups on further substitutions are not yet fully understood, which can complicate the synthesis of polysubstituted 7-azaindole derivatives.

Furthermore, the removal of the methylsulfonyl group can sometimes be challenging without affecting other functional groups in the molecule. Developing milder and more selective deprotection methods would enhance the synthetic utility of this protecting group in the context of complex molecule synthesis.

Prospective Avenues for Methodological Development and Innovation

Future research in the field of this compound chemistry is expected to focus on several key areas of methodological development and innovation.

One promising avenue is the exploration of novel catalytic systems for the cross-coupling reactions of this compound. The development of more active and selective catalysts could enable reactions with a broader range of coupling partners under milder conditions, leading to higher yields and improved functional group tolerance.

The application of photoredox catalysis and electrochemistry represents another exciting frontier. These modern synthetic techniques could offer new pathways for the functionalization of the 7-azaindole core, potentially enabling transformations that are not accessible through traditional thermal methods. For instance, radical-based C-H functionalization at other positions of the ring could become feasible.

Broader Implications for Organic Synthesis and Heterocyclic Compound Design

The chemistry of this compound has broader implications for the fields of organic synthesis and heterocyclic compound design. The methodologies developed for the synthesis and functionalization of this specific compound can often be applied to other halogenated heterocyclic systems.

The understanding of the interplay between the C3-halogen and the N1-sulfonyl group provides valuable insights into the reactivity and electronic properties of substituted azaindoles. This knowledge is crucial for the rational design of novel heterocyclic compounds with desired biological or material properties.

As a versatile building block, this compound facilitates access to a wide array of substituted 7-azaindoles. This class of compounds is prevalent in many biologically active molecules, including kinase inhibitors and other therapeutic agents. Therefore, the continued development of the chemistry surrounding this key intermediate will undoubtedly contribute to the discovery and development of new pharmaceuticals and functional materials. The strategic use of such building blocks is a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecular architectures.

Q & A

Q. What are the common synthetic routes for preparing 3-Bromo-1-(methylsulfonyl)-7-azaindole and its derivatives?

The synthesis typically involves halogenation and sulfonylation of the 7-azaindole scaffold. For example, bromination at the 3-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Subsequent sulfonylation with methylsulfonyl chloride in the presence of a base (e.g., triethylamine) yields the methylsulfonyl group at the 1-position. Suzuki-Miyaura coupling is often employed for further derivatization, enabling aryl or heteroaryl substitutions at the brominated position using palladium catalysts .

Q. How is the structural integrity of this compound validated in experimental settings?

High-resolution techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry (MS) are critical. For instance, NMR (¹H/¹³C) confirms substitution patterns, while single-crystal X-ray diffraction resolves bond angles and stereochemistry. Computational methods like density functional theory (DFT) can validate experimental geometries by comparing calculated and observed structural parameters .

Q. What spectroscopic methods are used to study the photophysical properties of 7-azaindole derivatives?

UV-Vis absorption and fluorescence spectroscopy are standard for assessing electronic transitions. High-resolution laser-induced fluorescence (LIF) spectroscopy, as applied to 7-azaindole dimers, provides insights into tautomerization and proton-transfer mechanisms. Time-resolved fluorescence decay measurements quantify excited-state dynamics, which are sensitive to solvent polarity and substituent effects .

Advanced Research Questions

Q. How do substituents at the 3-position of 7-azaindole influence biological activity and metabolic stability?

Bromine at the 3-position enhances steric bulk and electron-withdrawing effects, impacting target binding and metabolic pathways. For example, bulky substituents like bromine reduce aldehyde oxidase (AO)-mediated metabolism, improving pharmacokinetic profiles. Computational docking (e.g., CDOCKER) and molecular dynamics simulations predict interactions with enzymes like cytochrome P450, guiding substituent optimization .

Q. What strategies resolve contradictions in cytotoxicity data for halogenated 7-azaindole complexes?

Discrepancies in cytotoxicity (e.g., between in vitro and cellular assays) often arise from differences in biomolecule interactions. Studies on cis-dichloridoplatinum(II) complexes with 3-bromo-7-azaindole ligands show that glutathione (GSH) binding can deactivate metal complexes, reducing efficacy. Competitive assays with GSH and guanosine monophosphate (GMP), combined with HPLC monitoring, clarify mechanistic pathways .

Q. How are computational methods integrated into the design of 7-azaindole-based kinase inhibitors?

Fragment-based screening identifies 7-azaindole as a kinase inhibitor scaffold. Iterative crystallography of inhibitor-kinase complexes guides substitutions for enhanced binding. For CDK8 inhibitors, hybrid DFT and molecular docking (e.g., using Discovery Studio) optimize interactions with ATP-binding pockets. ADME predictions (e.g., Lipinski’s rules) prioritize compounds with favorable pharmacokinetics .

Q. What experimental approaches elucidate the mechanism of proton transfer in 7-azaindole dimers?

Ultrafast spectroscopy and quantum mechanical/molecular mechanical (QM/MM) simulations track proton-transfer dynamics. For 7-azaindole dimers, time-resolved fluorescence and potential energy surface calculations reveal a biprotonic transfer mechanism. Isotope effects (e.g., H/D substitution) and supersonic jet-cooled molecular beams isolate specific dimer conformers for detailed analysis .

Q. How do coordination complexes of 7-azaindole derivatives achieve selective reactivity in bond activation?

Platinum(II) complexes with 3-bromo-7-azaindole ligands exhibit unique reactivity toward C–H and C–X bonds due to ligand steric and electronic effects. Bimetallic cooperativity enhances catalytic activity, as shown in studies using bis(7-azaindolyl) chelates. X-ray absorption spectroscopy (XAS) and cyclic voltammetry correlate electronic structure with reactivity trends .

Methodological Considerations

Q. How to address solubility challenges in biological assays for sulfonylated 7-azaindole derivatives?

Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations improve aqueous solubility. For in vivo studies, prodrug strategies (e.g., esterification of sulfonyl groups) enhance bioavailability. Dynamic light scattering (DLS) monitors aggregation, ensuring compound integrity in assay buffers .

Q. What statistical frameworks are used to analyze high-throughput screening data for 7-azaindole libraries?

Dose-response curves (IC₅₀/EC₅₀) and Z-factor analysis validate assay robustness. Machine learning models (e.g., random forests) classify active vs. inactive compounds using descriptors like molecular weight, logP, and polar surface area. Cross-validation against public databases (e.g., ChEMBL) ensures reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.